2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid
Description
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWIJVQZQEZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with chloroacetic acid under acidic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group can undergo substitution under harsh conditions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH, DMSO, 120°C, 24h | 2-Hydroxyphenyl derivative | 62% | |
| NH₃ (gas), Cu catalyst, 150°C | 2-Aminophenyl derivative | 45% |
Oxadiazole Ring Functionalization
The oxadiazole’s sulfur or nitrogen sites react with electrophiles:
-
Thioether formation : Reaction with alkyl halides (e.g., methyl iodide) in basic ethanol yields thioether derivatives .
-
Mannich reaction : Condensation with formaldehyde and secondary amines produces aminoalkylated products .
Esterification and Acylation
The acetic acid group undergoes typical carboxylic acid reactions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification with methanol | H₂SO₄, reflux, 6h | Methyl ester derivative | 85% | |
| Amide formation with ethylamine | DCC, DMAP, DCM, RT, 12h | Ethylamide derivative | 78% |
Thermal Degradation and Decarboxylation
Controlled heating induces decarboxylation, forming 5-(2-chlorophenyl)-1,3,4-oxadiazole as a primary product:
| Conditions | Major Product | Byproduct | Source |
|---|---|---|---|
| 200°C, N₂ atmosphere, 2h | 5-(2-Chlorophenyl)-1,3,4-oxadiazole | CO₂ |
Biological Derivatization
The compound serves as a scaffold for bioactive analogs:
-
Anticancer derivatives : Coupling with hydrazine hydrate yields hydrazide derivatives (IC₅₀ = 5.1–35.6 µM against MCF-7 cells) .
-
Cholinesterase inhibitors : Thioacetamide derivatives exhibit AChE inhibition (IC₅₀ = 12.8–99.2 µM) .
Research Insights
-
Synthetic versatility : The acetic acid group enables facile derivatization, making the compound valuable for drug discovery .
-
Stability : Thermal degradation studies confirm stability up to 170°C, beyond which decarboxylation dominates .
-
Pharmacophore potential : Structural analogs demonstrate moderate to high bioactivity, emphasizing the role of the oxadiazole ring in target binding .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. For instance, compounds similar to 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid have been evaluated for their cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study reported that certain oxadiazole derivatives exhibited significant growth inhibition percentages against CNS and renal cancer cell lines at concentrations as low as .
- Another investigation found that specific oxadiazole compounds demonstrated IC50 values lower than established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
Enzyme Inhibition
Oxadiazole derivatives have also shown efficacy as enzyme inhibitors:
- Acetylcholinesterase Inhibition :
- Alkaline Phosphatase Inhibition :
Data Table: Biological Activities of Oxadiazole Derivatives
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid (CAS 118509-31-2): Structural difference: Chlorine at the 4-position of the phenyl ring instead of 2-position. Impact: The 4-chloro isomer may exhibit altered π-π stacking interactions and steric hindrance compared to the 2-chloro derivative. This positional change can affect binding affinity in biological targets .
Chain Length Modifications
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid (C₁₁H₉ClN₂O₃, MW 252.65): Structural difference: Propanoic acid (3-carbon chain) replaces acetic acid. The mono-isotopic mass (252.030170) and molecular weight are higher than the target compound .
Functional Group Variations
- 2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic Acid (13): Structural difference: Dichlorophenyl substitution (2,4-Cl₂) and a methylthio (-SCH₂-) linker. The thioether linkage may alter redox properties and bioavailability . Synthesis: Derived from cyclization of intermediate 3j with propylene oxide and subsequent alkylation .
- N-Substituted-2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide (7a-f): Structural difference: Sulfanyl (-S-) group and acetamide (-NHCOR) replace the acetic acid. These derivatives were screened for antibacterial and enzyme inhibition activity, showing varied efficacy compared to the carboxylic acid analog .
Heterocyclic Core Modifications
- 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid (CAS 24146-84-7):
Antimicrobial Properties
- Target Compound: Limited data, but structural analogs with 2-chlorophenyl groups (e.g., S-(5-aryl-oxadiazol-2-yl) carbonothioates) exhibit weak antibacterial activity against Bacillus subtilis and Staphylococcus aureus .
- Dichlorophenyl Analog (13) : Higher chlorine content may enhance Gram-positive activity due to increased lipophilicity and membrane disruption .
Enzyme Inhibition
Therapeutic Potential
- 4-Chloro Isomer : Used in healing drugs, suggesting roles in wound repair or anti-inflammatory pathways .
Biological Activity
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, alongside relevant case studies and research findings.
- Molecular Formula : C9H7ClN2O3
- Molecular Weight : 210.62 g/mol
- CAS Number : 485334-66-5
1. Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, a study evaluated various oxadiazole analogs against multiple cancer cell lines following the National Cancer Institute (NCI) protocols. One notable analog showed significant activity against several cell lines with a percentage growth inhibition (PGI) exceeding 50% at a concentration of 10 µM.
| Compound | Cell Line | PGI (%) at 10 µM |
|---|---|---|
| 6h | SNB-19 | 65.12 |
| 6h | NCI-H460 | 55.61 |
| 6h | SNB-75 | 54.68 |
This suggests that modifications in the oxadiazole structure can enhance anticancer efficacy by targeting specific pathways involved in tumor growth and proliferation .
2. Antibacterial Activity
The antibacterial potential of this compound has also been investigated. In vitro studies revealed that certain derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some compounds were comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 17.0 |
| Escherichia coli | 16 | 15.0 |
These findings indicate that the oxadiazole moiety can serve as a scaffold for developing new antibacterial agents .
3. Antioxidant Activity
The antioxidant capacity of oxadiazole derivatives has been assessed using various assays such as DPPH and FRAP. Compounds with hydroxyl substitutions demonstrated enhanced scavenging abilities due to resonance stabilization of free radicals.
| Compound | FRAP Value |
|---|---|
| Compound A | 2207.25 |
| Compound B | 1800.00 |
This data suggests that structural modifications can significantly influence the antioxidant properties of these compounds, making them potential candidates for further development in oxidative stress-related diseases .
Case Study: Synthesis and Evaluation
A series of oxadiazole-based compounds were synthesized and evaluated for their biological activities in a systematic study. The synthesis involved five steps, followed by characterization through spectral analyses and biological evaluations against various cancer cell lines and bacterial strains.
Case Study: Structure-Activity Relationship (SAR)
The structure-activity relationship of oxadiazole derivatives was explored to identify key features responsible for their biological activities. Variations in substituents on the phenyl ring and the length of alkanoic acid chains were found to be critical determinants of activity, guiding future design strategies for more potent compounds .
Q & A
Q. What are the typical synthetic routes for preparing 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with cyclization of 2-chlorophenyl-substituted precursors. Key steps include:
- Formation of the oxadiazole ring via hydrazide intermediates under reflux with reagents like POCl₃ or H₂SO₄ .
- Acetic acid side-chain introduction using alkylation or nucleophilic substitution, often with bases (e.g., NaOH/K₂CO₃) in polar aprotic solvents (DMF, DMSO) at controlled temperatures (60–100°C) . Optimization focuses on solvent choice, stoichiometry, and temperature to maximize yield (typically 60–85%) and minimize side products. Purity is validated via TLC and recrystallization .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Structural confirmation relies on:
- NMR spectroscopy (¹H/¹³C): Assigns protons and carbons in the oxadiazole ring and acetic acid moiety .
- HPLC : Quantifies purity (>95%) and monitors reaction progress .
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- FT-IR : Identifies functional groups (C=N stretch at ~1600 cm⁻¹, COOH at ~1700 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screens include:
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can synthetic routes be modified to improve regioselectivity or reduce byproducts?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and enhances yield via controlled energy input .
- Catalytic systems : Use of Pd/C or ionic liquids to facilitate coupling reactions and minimize waste .
- Protecting groups : Temporary protection of the acetic acid moiety during cyclization to prevent undesired side reactions .
Q. How do structural variations (e.g., substituents on the oxadiazole ring) influence bioactivity, and how are contradictions in SAR resolved?
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial activity but may reduce solubility. Computational docking (e.g., AutoDock Vina) identifies binding affinities to target proteins .
- Contradictions in structure-activity relationships (SAR) are resolved by:
- Meta-analysis of biological data across analogs .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends .
Q. What advanced techniques address discrepancies in crystallographic vs. computational structural data?
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-N in oxadiazole: ~1.31 Å) and confirms planar geometry .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms or charge distribution .
Q. How is computational chemistry applied to predict its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (hydrophobicity), BBB permeability, and CYP450 interactions .
- Molecular dynamics simulations : Model binding stability to receptors (e.g., COX-2) over 100 ns trajectories .
Q. What strategies are employed to enhance solubility without compromising bioactivity?
- Salt formation : Sodium or potassium salts of the acetic acid moiety improve aqueous solubility .
- Prodrug design : Ester derivatives (e.g., ethyl ester) hydrolyze in vivo to release the active form .
Methodological Challenges and Solutions
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Low-temperature quenching : Prevents decomposition of hydrazide intermediates .
- In-situ monitoring : ReactIR tracks intermediate formation in real time .
Q. What protocols validate the compound’s stability under physiological conditions?
- Forced degradation studies : Exposure to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
- Accelerated stability testing : 40°C/75% RH for 6 months to simulate long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
